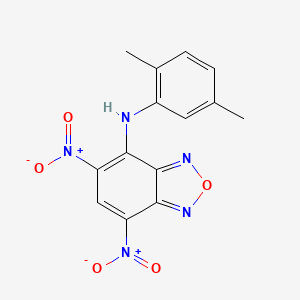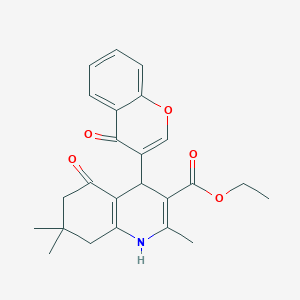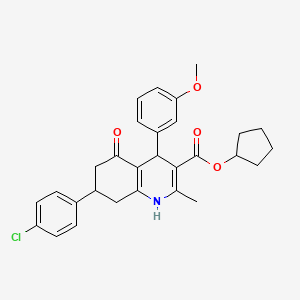
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, also known as BCPP, is a pyrazolidinedione derivative that has been used in scientific research for its potential therapeutic properties. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. This compound has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in various cellular processes including inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have also shown that this compound can reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in lab experiments is its ability to selectively inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. However, one limitation is that this compound may exhibit off-target effects, which could affect the interpretation of experimental results.
Zukünftige Richtungen
1. Investigating the potential of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione as a therapeutic agent for the treatment of cancer and inflammation.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Developing more selective derivatives of this compound to reduce off-target effects and improve its therapeutic potential.
4. Investigating the potential of this compound in combination with other drugs for the treatment of cancer and inflammation.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its safety and efficacy.
Synthesemethoden
The synthesis of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione involves the reaction of 2-chlorobenzyl chloride with 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Eigenschaften
IUPAC Name |
4-butyl-4-[(2-chlorophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-2-3-18-26(19-20-12-10-11-17-23(20)27)24(30)28(21-13-6-4-7-14-21)29(25(26)31)22-15-8-5-9-16-22/h4-17H,2-3,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHZAGUJIMDLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)
